molecular formula C11H11F4N B14758366 (2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B14758366
M. Wt: 233.20 g/mol
InChI Key: PDTWTZXPJZETSH-JTQLQIEISA-N
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Description

(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-fluoro-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-(trifluoromethyl)benzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[4-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine
  • (2S)-2-[5-chloro-2-(trifluoromethyl)phenyl]pyrrolidine
  • (2S)-2-[5-fluoro-2-(difluoromethyl)phenyl]pyrrolidine

Uniqueness

(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-7-3-4-9(11(13,14)15)8(6-7)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m0/s1

InChI Key

PDTWTZXPJZETSH-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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